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An In-Depth Technical Guide to 2-Ethyl-1,3-oxazole-4-carboxylic acid (CAS 75395-42-5):

Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-1,3-oxazole-4-carboxylic
acid (CAS 75395-42-5), a heterocyclic building block of significant interest to the

pharmaceutical and life sciences industries. The oxazole ring is a privileged scaffold in

medicinal chemistry, appearing in numerous bioactive molecules and natural products.[1][2]

The presence of both an ethyl group at the 2-position and a carboxylic acid at the 4-position

endows this molecule with a unique combination of lipophilicity and functional reactivity. This

document delves into the compound's physicochemical properties, provides predicted

spectroscopic signatures, outlines a robust and modern synthetic strategy with a detailed

experimental protocol, and explores its potential applications as a versatile intermediate in drug

development. The guide is intended for researchers, synthetic chemists, and drug development

professionals seeking to leverage this valuable molecule in their discovery programs.

Chapter 1: The Strategic Value of the Functionalized
Oxazole Core
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one

nitrogen atom. This motif is a cornerstone in medicinal chemistry, valued for its metabolic
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stability, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for

other functional groups like esters and amides.[2] The strategic placement of substituents on

the oxazole core allows for the fine-tuning of a molecule's pharmacological profile.

2-Ethyl-1,3-oxazole-4-carboxylic acid is a prime example of a strategically functionalized

building block.

The 2-Ethyl Group: This small alkyl substituent contributes to the molecule's lipophilicity,

potentially enhancing its ability to cross cellular membranes and interact with hydrophobic

pockets in biological targets.

The 4-Carboxylic Acid Group: This is the molecule's key functional handle. Carboxylic acids

are critical in drug design for several reasons:

Enhanced Solubility: At physiological pH, the carboxylic acid is typically deprotonated to

the carboxylate, which significantly increases aqueous solubility.[3]

Target Engagement: The carboxylate can form strong ionic interactions or hydrogen bonds

with key residues (e.g., lysine, arginine) in a protein's active site.

Derivatization Handle: It serves as a versatile point for chemical modification, allowing for

the creation of ester prodrugs to improve oral bioavailability or the formation of amide

libraries for structure-activity relationship (SAR) studies.[3][4]

This combination of features makes 2-Ethyl-1,3-oxazole-4-carboxylic acid a high-value

starting material for constructing more complex molecules with therapeutic potential.

Chapter 2: Physicochemical and Spectroscopic
Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to

its effective use in research.

Chemical Structure
Caption: Structure of 2-Ethyl-1,3-oxazole-4-carboxylic acid.
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Physicochemical Properties
The key identifying and physical properties of the compound are summarized below.

Property Value Reference(s)

CAS Number 75395-42-5 [5][6][7][8]

Molecular Formula C₆H₇NO₃ [5][6][9]

Molecular Weight 141.12 g/mol [5][6]

SMILES CCc1nc(co1)C(O)=O [5][10]

InChI Key
OFMZDYDHETWLMA-

UHFFFAOYSA-N
[5]

Monoisotopic Mass 141.04259 Da [10]

Predicted XlogP 1.0 [10]

Predicted Spectroscopic Data
While specific experimental spectra are not readily available in the public domain, a robust

prediction can be made based on the known spectroscopic behavior of its constituent

functional groups.[11] This is crucial for reaction monitoring and quality control.
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Spectroscopy Feature
Predicted Chemical
Shift / Frequency

Rationale

¹H NMR Carboxylic Acid (OH)
10 - 12 ppm (broad

singlet)

Highly deshielded

proton due to

electronegative

oxygens and

hydrogen bonding.

Signal disappears

upon D₂O exchange.

[11]

Oxazole Ring (H-5)
~8.0 - 8.5 ppm

(singlet)

Aromatic proton on an

electron-deficient

heterocycle.

Ethyl Group (-CH₂-)
~2.8 - 3.1 ppm

(quartet)

Methylene protons

adjacent to the

electron-withdrawing

oxazole ring.

Ethyl Group (-CH₃) ~1.3 - 1.5 ppm (triplet)

Terminal methyl group

split by the adjacent

methylene.

¹³C NMR Carboxylic Acid (C=O) 160 - 180 ppm
Highly deshielded

carbonyl carbon.[11]

Oxazole Ring (C-2) ~160 - 165 ppm

Carbon attached to

two heteroatoms (O

and N).

Oxazole Ring (C-4) ~135 - 140 ppm

Carbon attached to

the carboxylic acid

group.

Oxazole Ring (C-5) ~125 - 130 ppm
The sole C-H carbon

on the aromatic ring.

Ethyl Group (-CH₂-) ~20 - 25 ppm

Ethyl Group (-CH₃) ~10 - 15 ppm
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IR Spectroscopy
O-H Stretch

(Carboxylic Acid)

2500 - 3300 cm⁻¹

(very broad)

Characteristic broad

absorption due to

hydrogen-bonded

dimers.[11]

C=O Stretch

(Carboxylic Acid)

1700 - 1725 cm⁻¹

(strong)

Strong absorption

from the conjugated

carbonyl group.[11]

C=N / C=C Stretch

(Oxazole)
1500 - 1650 cm⁻¹

Aromatic ring

stretching vibrations.

Chapter 3: A Modern Approach to Synthesis
The synthesis of substituted oxazoles has evolved from classical, often harsh methods to more

mild and functional-group-tolerant strategies. While no specific synthesis for 75395-42-5 is

published, a highly efficient and practical route can be designed based on recent advances in

organic chemistry, specifically the direct coupling of carboxylic acids with isocyanide

derivatives.[1][12]

This approach is superior to older methods as it avoids the pre-activation of the carboxylic acid

to a more reactive species like an acid chloride, which often requires harsh reagents and has

limited substrate scope.[1]

Proposed Synthetic Pathway and Mechanism
The proposed synthesis involves the reaction between propionic acid and ethyl

isocyanoacetate, activated by a stable triflylpyridinium reagent.
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Proposed Synthesis and Mechanism

Propionic Acid + DMAP-Tf
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Target Oxazole Ester

Aromatization
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2-Ethyl-1,3-oxazole-4-carboxylic acid
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Caption: Plausible reaction mechanism for oxazole synthesis.
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Causality of the Method:

Activation: Propionic acid is activated in situ by the triflylpyridinium reagent (DMAP-Tf),

forming a highly reactive acylpyridinium salt.[1][12] This is a mild and efficient activation that

avoids corrosive reagents.

Nucleophilic Addition: A non-nucleophilic base deprotonates the α-carbon of ethyl

isocyanoacetate, creating a potent nucleophile. This attacks the activated acylpyridinium salt.

Cyclization & Aromatization: The resulting intermediate undergoes a 5-exo-dig cyclization,

followed by elimination to form the stable aromatic oxazole ring.

Hydrolysis: The final step is a standard saponification of the ethyl ester to yield the desired

carboxylic acid.

Step-by-Step Experimental Protocol (Prophetic)
This protocol is a self-validating system. Progress can be monitored by TLC, and the identity of

the intermediate and final product can be confirmed using the spectroscopic data predicted in

Chapter 2.

Part A: Synthesis of Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add

propionic acid (1.0 eq), 4-dimethylaminopyridine (DMAP, 1.5 eq), and anhydrous

dichloromethane (DCM, 0.1 M). Stir until all solids dissolve.

Activation: Add DMAP-Tf (1.3 eq) to the solution and stir for 5 minutes at room temperature.

The formation of the acylpyridinium salt may cause a slight color change.

Addition: In a separate flask, prepare a solution of ethyl isocyanoacetate (1.2 eq) and a non-

nucleophilic base such as DBU (1.5 eq) in anhydrous DCM. Slowly add this solution via

syringe to the reaction mixture at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring

by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of starting material.
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Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer,

wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield

the pure ethyl ester intermediate.

Part B: Hydrolysis to 2-Ethyl-1,3-oxazole-4-carboxylic acid

Setup: Dissolve the purified ethyl ester (1.0 eq) from Part A in a mixture of tetrahydrofuran

(THF) and water (e.g., 3:1 ratio).

Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature

for 2-4 hours, monitoring by TLC for the disappearance of the ester.

Workup: Once complete, concentrate the mixture to remove the THF. Dilute the aqueous

residue with water and wash with ether to remove any unreacted starting material.

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M

HCl. A precipitate should form.

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under

high vacuum to yield the final product.

Chapter 4: Applications in Research and Drug
Development
The primary value of 2-Ethyl-1,3-oxazole-4-carboxylic acid is as a molecular scaffold for

building more complex drug candidates. The carboxylic acid is the key point for diversification.

Workflow: Amide Library Synthesis for SAR Studies
A common strategy in early drug discovery is to synthesize a library of amides from a core acid

to explore the structure-activity relationship (SAR). This involves coupling the acid with a

diverse panel of amines.
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Workflow for Amide Library Synthesis

2-Ethyl-1,3-oxazole-4-carboxylic acid

Amide Coupling (EDC, HOBt)

Diverse Amine Panel (R-NH2)

Amide Library

Purification (e.g., HPLC)

Biological Screening

SAR Analysis

Click to download full resolution via product page

Caption: A typical workflow for generating a chemical library.

Protocol: Representative Amide Coupling
This protocol describes the coupling of the title compound with benzylamine as a

representative primary amine.

Setup: In a vial, dissolve 2-Ethyl-1,3-oxazole-4-carboxylic acid (1.0 eq),

Hydroxybenzotriazole (HOBt, 1.2 eq), and benzylamine (1.1 eq) in anhydrous

dimethylformamide (DMF).
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Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is

added as an additive to suppress racemization and improve coupling efficiency.[4]

Reaction: Remove the ice bath and stir the reaction at room temperature overnight.

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5%

aqueous HCl, saturated aqueous NaHCO₃, and brine.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purification: Purify the resulting crude amide by flash chromatography or preparative HPLC.

By substituting benzylamine with other amines from a commercially available library, this

protocol can be rapidly adapted to generate hundreds of distinct compounds for biological

evaluation against targets in areas like oncology, infectious diseases, and inflammation.[2][4]

Chapter 5: Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the

compound. The following recommendations are based on best practices for handling similar

chemical reagents.[13][14]
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Aspect Recommendation

Personal Protective Equipment (PPE)

Wear standard laboratory attire, including a lab

coat, chemical-resistant gloves (e.g., nitrile), and

safety glasses with side shields.[13][15]

Handling

Handle in a well-ventilated area, preferably

within a chemical fume hood. Avoid generating

dust. Avoid contact with eyes, skin, and clothing.

Do not ingest or inhale.[13][14]

Storage

Store in a tightly closed container in a cool, dry,

and well-ventilated place. Keep away from

incompatible materials such as strong oxidizing

agents.[13][14]

First Aid: Skin Contact

Wash off immediately with plenty of soap and

water. If irritation persists, seek medical

attention.[13]

First Aid: Eye Contact

Rinse immediately with plenty of water, also

under the eyelids, for at least 15 minutes. Get

medical attention.[13]

First Aid: Inhalation

Move to fresh air. If breathing is difficult, give

oxygen. If not breathing, give artificial

respiration. Seek medical attention.[13]

Disposal
Dispose of in accordance with local, state, and

federal regulations.

Chapter 6: Conclusion and Future Outlook
2-Ethyl-1,3-oxazole-4-carboxylic acid is more than just a chemical compound; it is a versatile

tool for innovation in drug discovery. Its structure combines the proven biological relevance of

the oxazole scaffold with the synthetic versatility of a carboxylic acid. The modern synthetic

methods available make its incorporation into complex molecules both practical and scalable.

Future work will likely focus on the synthesis of libraries derived from this core, followed by

high-throughput screening to identify novel hits for various therapeutic targets. Its use as a
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fragment in fragment-based lead discovery is also a promising avenue, where its unique vector

orientations could lead to the discovery of entirely new classes of therapeutic agents. As the

demand for novel, drug-like chemical matter continues to grow, the utility and importance of

well-designed building blocks like 2-Ethyl-1,3-oxazole-4-carboxylic acid will only increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b1359044#2-ethyl-1-3-oxazole-4-carboxylic-acid-cas-number-75395-42-5
https://www.benchchem.com/product/b1359044#2-ethyl-1-3-oxazole-4-carboxylic-acid-cas-number-75395-42-5
https://www.benchchem.com/product/b1359044#2-ethyl-1-3-oxazole-4-carboxylic-acid-cas-number-75395-42-5
https://www.benchchem.com/product/b1359044#2-ethyl-1-3-oxazole-4-carboxylic-acid-cas-number-75395-42-5
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1359044?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

